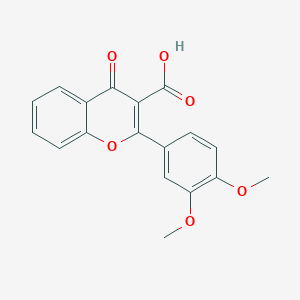
2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid is a complex organic compound with a chromene backbone Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but has different chemical properties and applications.
3,4-Dimethoxyphenethylamine: Another compound with the 3,4-dimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to its chromene backbone combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
119607-27-1 |
|---|---|
分子式 |
C18H14O6 |
分子量 |
326.3 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c1-22-13-8-7-10(9-14(13)23-2)17-15(18(20)21)16(19)11-5-3-4-6-12(11)24-17/h3-9H,1-2H3,(H,20,21) |
InChIキー |
LKHGOGWEXTUMNT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



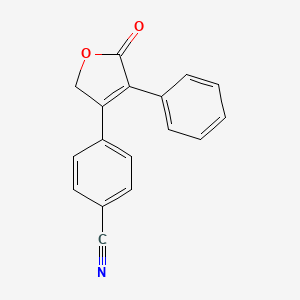

![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
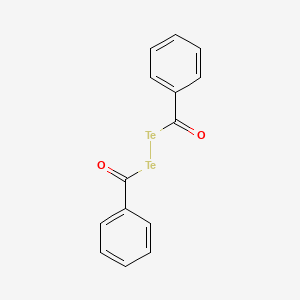
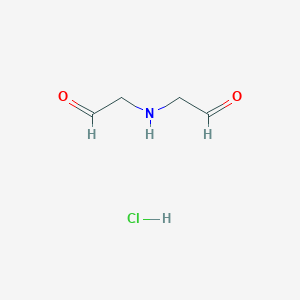
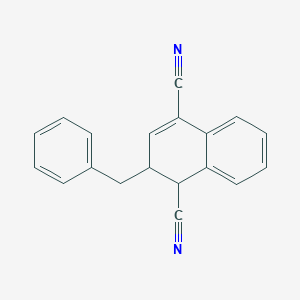
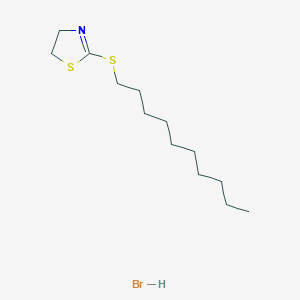
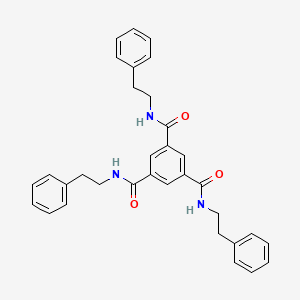
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
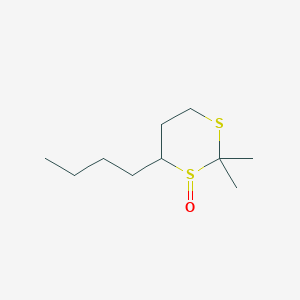
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
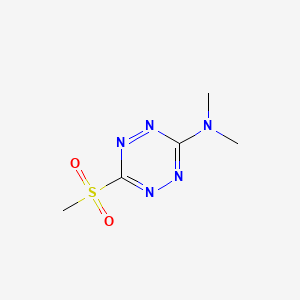
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
